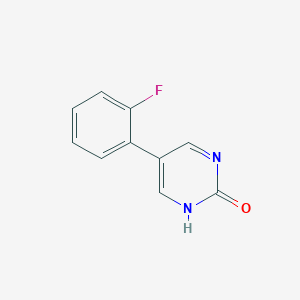
5-(2-Fluorophenyl)pyrimidin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Fluorophenyl)pyrimidin-2-ol is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound features a fluorophenyl group at the 5-position and a hydroxyl group at the 2-position of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)pyrimidin-2-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluorobenzaldehyde with guanidine in the presence of a base to form the pyrimidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions
5-(2-Fluorophenyl)pyrimidin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of catalysts.
Major Products
The major products formed from these reactions include various substituted pyrimidines, ketones, and reduced derivatives, which can have different biological activities.
科学的研究の応用
5-(2-Fluorophenyl)pyrimidin-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Used in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-(2-Fluorophenyl)pyrimidin-2-ol involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its biological effects.
類似化合物との比較
Similar Compounds
2-Amino-4,6-dichloropyrimidine: Known for its anti-inflammatory properties.
4,6-Diphenylpyrimidin-2-amine: Studied for its anticancer activity.
2-(Pyridin-2-yl)pyrimidin-2-ol: Used in medicinal chemistry for various applications.
Uniqueness
5-(2-Fluorophenyl)pyrimidin-2-ol is unique due to the presence of the fluorophenyl group, which enhances its biological activity and stability. This makes it a valuable compound for research and development in various fields.
特性
CAS番号 |
1111103-52-6 |
|---|---|
分子式 |
C10H7FN2O |
分子量 |
190.17 g/mol |
IUPAC名 |
5-(2-fluorophenyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C10H7FN2O/c11-9-4-2-1-3-8(9)7-5-12-10(14)13-6-7/h1-6H,(H,12,13,14) |
InChIキー |
QXYJCGQWIVNTEP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CNC(=O)N=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


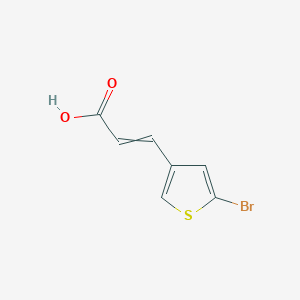






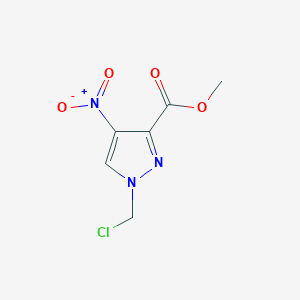
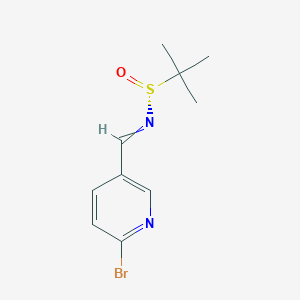
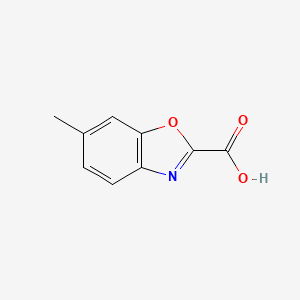


![(R)-2-methyl-N-[(4-methylphenyl)methylidene]propane-2-sulfinamide](/img/structure/B11723264.png)

